molecular formula C13H34O2Si3 B7983639 1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE

1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE

Cat. No.: B7983639
M. Wt: 306.66 g/mol
InChI Key: LLVYBYXTNXKYKA-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is notable for its applications in various fields, including organic synthesis and material science. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE typically involves the reaction of triethylsilanol with methyltriethylsilane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also require elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to yield simpler silanes.

    Substitution: The silicon-oxygen bonds can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres, to ensure the desired product formation.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds.

Scientific Research Applications

1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its excellent bonding properties and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing structures. The compound’s ability to undergo substitution reactions allows it to introduce new functional groups into target molecules, thereby altering their properties and enhancing their performance in specific applications.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar in structure but lacks the additional silicon-oxygen bonds, making it less versatile in certain reactions.

    Trimethylsilyl chloride: A commonly used silylating agent, but it is more reactive and less stable compared to 1,1,1,5,5,5-HEXAETHYL-3-METHYLTRISILOXANE.

    Hexamethyldisiloxane: Contains silicon-oxygen bonds but has a different structural arrangement, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its unique combination of silicon-oxygen bonds and triethylsilyl groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and form stable complexes with different molecular targets highlights its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

triethyl-[methyl(triethylsilyloxy)silyl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H34O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h16H,8-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVYBYXTNXKYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[SiH](C)O[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H34O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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